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Compound of Interest
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(R)-2-((((9H-Fluoren-9-

yl)methoxy)carbonyl)amino)-2-

methylpent-4-enoic acid

Cat. No.: B613592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Stapled peptides are a promising class of therapeutics that combine the target specificity of

large biologics with the cell-penetrating capabilities of small molecules.[1] This is achieved by

introducing a synthetic brace, or "staple," that locks the peptide into its bioactive α-helical

conformation. This conformational rigidity enhances binding affinity, increases resistance to

proteolytic degradation, and improves cell permeability.[1][2][3][4] All-hydrocarbon staples,

formed via ring-closing metathesis (RCM), are a popular strategy for creating these stabilized

peptides.[1][5][6]

Fmoc-(R)-alpha-methyl-allylglycine is a non-natural amino acid specifically designed for this

purpose. Its key features include:

Fmoc Group: Allows for seamless integration into standard Fmoc-based solid-phase peptide

synthesis (SPPS) workflows.[5][7]

Allyl Group: Provides the terminal alkene necessary for the ruthenium-catalyzed ring-closing

metathesis (RCM) reaction that forms the hydrocarbon staple.[1][6]
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α-Methyl Group: Induces a conformational constraint that pre-organizes the peptide

backbone into a helical structure, a feature known as "helix nucleation."[1][6] This

substitution also provides steric hindrance that can further protect the peptide from

enzymatic degradation.[8]

This document provides detailed protocols for the incorporation of Fmoc-(R)-alpha-methyl-

allylglycine into a model peptide sequence, on-resin stapling, and subsequent characterization,

using the inhibition of the p53-MDM2 protein-protein interaction as a representative application.

[9][10][11][12]

Physicochemical Properties
The properties of Fmoc-(R)-alpha-methyl-allylglycine make it suitable for automated peptide

synthesis.

Property Value

IUPAC Name

(R)-2-((((9H-fluoren-9-

yl)methoxy)carbonyl)amino)-2-methylpent-4-

enoic acid

Molecular Formula C₂₁H₂₁NO₄

Molecular Weight 367.40 g/mol

Appearance White to off-white solid

Solubility Soluble in DMF, NMP, DCM

Purity (Typical) >98%

Application: Targeting the p53-MDM2 Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is

a critical target in oncology.[10] Disrupting this interaction can reactivate p53's apoptotic

functions in cancer cells. Stapled peptides have been successfully designed to mimic the α-

helical domain of p53 that binds to MDM2, serving as potent inhibitors.[9][10][12]
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Here, we describe the synthesis of a hypothetical stapled peptide, SP-p53-M, designed to

target this interaction.

Peptide Name Sequence Staple Position

Unstapled Precursor Ac-LTFXHYWAQXTS-NH₂ i, i+7

SP-p53-M (Stapled) Ac-LTFXHYWAQXTS-NH₂ i, i+7

Ac = Acetyl; NH₂ = Amide; X = (R)-alpha-methyl-allylglycine

Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the
Unstapled Precursor
This protocol details the automated synthesis of the linear peptide precursor using a

microwave-assisted peptide synthesizer.

Materials:

Rink Amide MBHA resin

Fmoc-protected amino acids, including Fmoc-(R)-alpha-methyl-allylglycine

Coupling reagents: HCTU, DIC

Activators: Oxyma, DIEA

Deprotection solution: 20% piperidine in DMF

Solvents: DMF, NMP, DCM

Procedure:

Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF in the reaction vessel for 30

minutes.[7]
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Amino Acid Coupling:

For standard amino acids, use a 5-fold molar excess of Fmoc-amino acid, 5 equivalents of

DIC, and 5 equivalents of Oxyma. Couple for 5 minutes at 75°C.

For Fmoc-(R)-alpha-methyl-allylglycine, use a 3-fold molar excess, 3 equivalents of

HCTU, and 6 equivalents of DIEA. Perform a double coupling for 10 minutes each at

70°C.[5][7] The residue following the stapling amino acid may also require an extended

coupling time.[5]

Fmoc Deprotection:

For standard amino acids, perform deprotection using 20% piperidine in DMF for 3

minutes at 75°C.

For the residue immediately following Fmoc-(R)-alpha-methyl-allylglycine, extend the

deprotection time to 2 x 5 minutes to ensure complete removal of the Fmoc group from the

sterically hindered site.[5]

Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF (5

times).

N-terminal Acetylation: Following the final deprotection step, cap the N-terminus by reacting

the resin with a solution of 10% acetic anhydride and 20% DIEA in DMF for 20 minutes.

Final Wash: Wash the resin with DCM (5 times) and dry under vacuum.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
This protocol describes the formation of the all-hydrocarbon staple on the resin-bound peptide.

Materials:

Peptidyl-resin from Protocol 1

Grubbs' First Generation Catalyst

1,2-Dichloroethane (DCE), anhydrous
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Procedure:

Resin Swelling: Swell the dried peptidyl-resin in anhydrous DCE for 30 minutes under a

nitrogen atmosphere.[7]

Catalyst Preparation: Prepare a 10 mM solution of Grubbs' First Generation Catalyst in

anhydrous DCE. The solution should be purple.[5][13]

Metathesis Reaction:

Add the catalyst solution (0.15-0.20 equivalents based on resin loading) to the swollen

resin.[13][14]

Agitate the mixture gently under a nitrogen atmosphere for 2 hours at room temperature.

The solution will gradually turn brown.[5][13]

Filter the reaction mixture and wash the resin with DCE.

Repeat Reaction: Repeat the metathesis reaction (Step 3) with a fresh batch of catalyst

solution for another 2 hours to drive the reaction to completion.[5][13]

Final Washing: Wash the resin thoroughly with DCE (3 times) followed by DCM (5 times) to

remove residual catalyst.[13] Dry the resin under vacuum.

Protocol 3: Cleavage, Purification, and Characterization
Materials:

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

[5][15]

Cold diethyl ether

HPLC system with a C18 column

Solvents: Acetonitrile (ACN) with 0.1% TFA, Water with 0.1% TFA

Mass spectrometer (e.g., ESI-MS)
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Circular Dichroism (CD) Spectrometer

Procedure:

Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature

to cleave the peptide from the resin and remove side-chain protecting groups.[15]

Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate dropwise

into cold diethyl ether.

Pelleting and Lyophilization: Centrifuge to pellet the peptide, decant the ether, and repeat the

ether wash. Dry the peptide pellet and lyophilize from a water/ACN mixture.

Purification: Purify the crude peptide using reverse-phase HPLC.

HPLC Purification Parameters

Column C18, 5 µm, 10 x 250 mm

Mobile Phase A 0.1% TFA in Water

Mobile Phase B 0.1% TFA in Acetonitrile

Gradient 20-60% B over 40 minutes

Flow Rate 4 mL/min

Detection 220 nm

Characterization:

Mass Spectrometry: Confirm the identity of the purified peptide by ESI-MS. The stapled

peptide should elute earlier on HPLC than its linear precursor.[13]

Circular Dichroism: Analyze the secondary structure by CD spectroscopy in a suitable

buffer (e.g., 50 mM potassium phosphate). An increased negative signal at 222 nm

compared to the unstapled precursor indicates enhanced α-helicity.[5]

Expected Results & Data Analysis
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Mass Spectrometry
The expected mass is calculated, and the observed mass from ESI-MS should match,

confirming the successful synthesis and stapling.

Peptide Sequence Expected [M+H]⁺ Observed [M+H]⁺

SP-p53-M
Ac-LTFXHYWAQXTS-

NH₂
Calculated Value Experimental Value

Biophysical Characterization
The success of stapling is quantified by comparing the biophysical properties of the stapled

peptide to its linear, unstapled counterpart. Increased helicity is a primary indicator of

successful conformational constraint.[5] Enhanced proteolytic resistance and binding affinity

demonstrate improved drug-like properties.[2][3][16]

Peptide % Helicity (CD)
Proteolytic Half-
Life (Trypsin)

MDM2 Binding (Kd,
nM)

Unstapled Precursor ~15% < 10 min ~500 nM

SP-p53-M (Stapled) > 75% > 240 min < 20 nM

Note: The data presented are representative and hypothetical, illustrating typical improvements

seen upon peptide stapling.

Visualizations
Experimental Workflow
The overall process from synthesis to characterization is a linear workflow.
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Caption: Workflow for stapled peptide synthesis and analysis.
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Ring-Closing Metathesis Reaction
This diagram illustrates the key chemical transformation in stapling.

Peptide Chain- (R)-α-Me-Allylglycine -Peptide Chain-

Stapled Peptide
(cis/trans isomers) + Ethylene

Grubbs' Catalyst
DCE, RT

(R)-α-Me-Allylglycine -Peptide Chain

Grubbs' Catalyst
DCE, RT

Click to download full resolution via product page

Caption: On-resin ring-closing metathesis (RCM) reaction.

p53-MDM2 Signaling Pathway Inhibition
This diagram shows the mechanism of action for the stapled peptide inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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